molecular formula C15H16FNO B4987716 (2-ethoxybenzyl)(3-fluorophenyl)amine

(2-ethoxybenzyl)(3-fluorophenyl)amine

Cat. No. B4987716
M. Wt: 245.29 g/mol
InChI Key: VBTIPTLIXQGNKG-UHFFFAOYSA-N
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Description

(2-ethoxybenzyl)(3-fluorophenyl)amine is a chemical compound that belongs to the class of phenylamines. It is also known as 2-Ethoxy-N-(3-fluorophenyl)benzenemethanamine and has the molecular formula C15H17FNO. This compound has been of great interest to scientific researchers due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of (2-ethoxybenzyl)(3-fluorophenyl)amine is not fully understood. However, it is thought to exert its pharmacological effects by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. It has been suggested that the compound may act as a partial agonist or antagonist at certain receptors, leading to its observed pharmacological effects.
Biochemical and Physiological Effects:
Studies have shown that (2-ethoxybenzyl)(3-fluorophenyl)amine has various biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which could explain its antidepressant and anxiolytic effects. The compound has also been shown to have antipsychotic effects, possibly by modulating the activity of dopamine receptors. Additionally, it has been suggested that (2-ethoxybenzyl)(3-fluorophenyl)amine may have neuroprotective effects, which could have implications in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of (2-ethoxybenzyl)(3-fluorophenyl)amine is that it is relatively easy to synthesize and purify, making it a convenient compound for laboratory experiments. Additionally, the compound has been extensively studied, and its pharmacological effects are well understood. However, one limitation of the compound is that it may not be suitable for in vivo experiments, as its pharmacokinetic properties are not well characterized.

Future Directions

There are several future directions for research on (2-ethoxybenzyl)(3-fluorophenyl)amine. One area of interest is the development of more potent and selective dopamine D3 receptor ligands, which could have implications in the treatment of drug addiction. Additionally, the compound could be further investigated for its potential neuroprotective effects, which could have implications in the treatment of neurodegenerative disorders such as Alzheimer's disease. Finally, the compound could be further studied for its potential use as an antidepressant or anxiolytic agent, which could have implications in the treatment of mood disorders.

Synthesis Methods

The synthesis of (2-ethoxybenzyl)(3-fluorophenyl)amine involves the reaction of 3-fluoroaniline with 2-ethoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction occurs via an SNAr (nucleophilic aromatic substitution) mechanism, resulting in the formation of the desired product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.

Scientific Research Applications

(2-ethoxybenzyl)(3-fluorophenyl)amine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess various pharmacological activities such as antipsychotic, antidepressant, and anxiolytic effects. The compound has also been investigated for its potential use as a dopamine D3 receptor ligand, which could have implications in the treatment of drug addiction.

properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-3-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO/c1-2-18-15-9-4-3-6-12(15)11-17-14-8-5-7-13(16)10-14/h3-10,17H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTIPTLIXQGNKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-ethoxyphenyl)methyl]-3-fluoroaniline

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